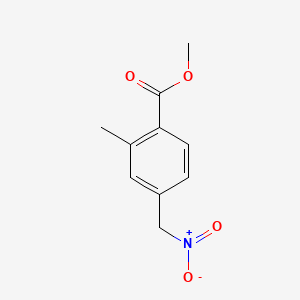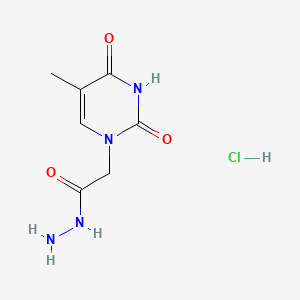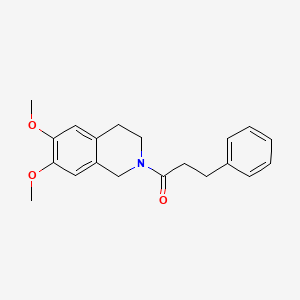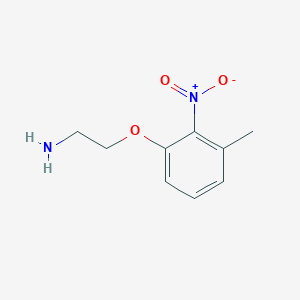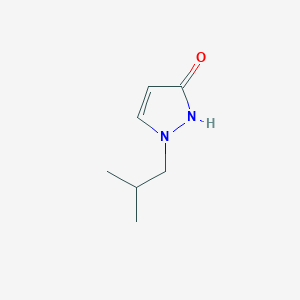
1-Isobutyl-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the third position, along with an isobutyl group attached to the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol can yield pyrazole derivatives . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods may vary depending on the manufacturer and the desired application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Isobutyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrazole ring play a crucial role in its reactivity and biological activity. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .
Comparación Con Compuestos Similares
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features but different substituents.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Compounds with two pyrazole rings connected by a methylene bridge, exhibiting diverse biological activities.
Uniqueness: 1-Isobutyl-1H-pyrazol-3-ol is unique due to its specific substituents, which influence its chemical reactivity and biological properties. The presence of the isobutyl group and hydroxyl group at specific positions distinguishes it from other pyrazole derivatives and contributes to its distinct applications in various fields.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O/c1-6(2)5-9-4-3-7(10)8-9/h3-4,6H,5H2,1-2H3,(H,8,10) |
Clave InChI |
PEPSFKSLIPUNHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


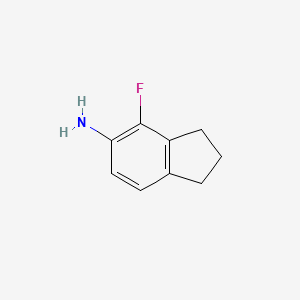
![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
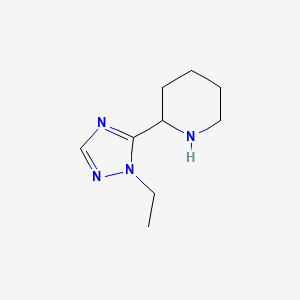
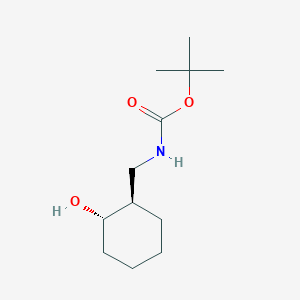
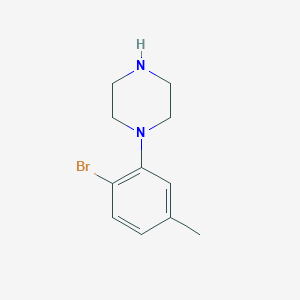
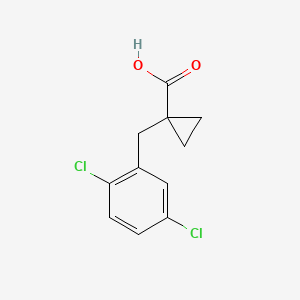
![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)
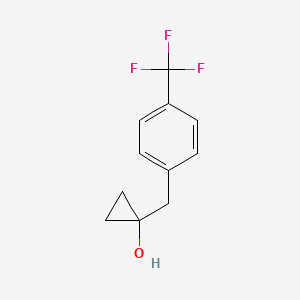
![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

